5,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Caulophyllogenin is a triterpenoid compound with the molecular formula C30H48O5. . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caulophyllogenin typically involves the extraction from natural sources, particularly from the roots of Caulophyllum robustum. The extraction process includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the compound from the plant material.
Industrial Production Methods: Industrial production of caulophyllogenin is not widely documented, but it generally follows the same principles as laboratory extraction, scaled up to meet industrial demands. This includes large-scale solvent extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Caulophyllogenin undergoes various chemical reactions, including:
Oxidation: Caulophyllogenin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced forms of caulophyllogenin.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of caulophyllogenin with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Caulophyllogenin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Pathways: It inhibits the secretion of pro-inflammatory cytokines such as interleukin-12, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation.
Uterotonic Effects: The compound has been shown to stimulate uterine contractions, which is attributed to its interaction with uterine tissue and endogenous oxytocin.
Comparison with Similar Compounds
Caulophyllogenin is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
Hederagenin: Another triterpenoid with anti-inflammatory and anti-cancer properties.
Echinocystic Acid: Known for its anti-inflammatory and anti-diabetic effects.
Asiatic Acid: Exhibits wound healing and neuroprotective properties.
These compounds share some biological activities with caulophyllogenin but differ in their specific molecular targets and pathways, highlighting the uniqueness of caulophyllogenin in its therapeutic potential.
Properties
IUPAC Name |
5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOBEOYNMHSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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